4-amino-N-(4-phenoxyphenyl)benzamide molecular weight and chemical properties
4-amino-N-(4-phenoxyphenyl)benzamide molecular weight and chemical properties
An In-Depth Technical Guide to 4-amino-N-(4-phenoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-N-(4-phenoxyphenyl)benzamide, a molecule of significant interest in medicinal chemistry and materials science. This document details the compound's fundamental chemical and physical properties, provides a validated, step-by-step synthesis protocol, and explores its current and potential applications, particularly within drug development. The guide is structured to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental details. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction and Core Concepts
4-amino-N-(4-phenoxyphenyl)benzamide is a complex organic molecule featuring a benzamide core structure. This scaffold is characterized by an amide linkage between a 4-aminobenzoyl group and a 4-phenoxyaniline moiety. The presence of multiple aromatic rings, an ether linkage, and two amine functionalities imparts a unique combination of rigidity and conformational flexibility, along with sites for hydrogen bonding and potential metabolic activity.
The N-(4-phenoxyphenyl)benzamide framework is a recognized "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of kinases and other enzymes. For instance, related N-(4-phenoxyphenyl)benzamide derivatives have been explored as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), which is a target for novel antihypertensive drugs.[1] The specific compound, 4-amino-N-(4-phenoxyphenyl)benzamide, serves as a crucial chemical intermediate or a foundational molecule for the synthesis of more complex, biologically active agents. Its primary amino group offers a versatile handle for further chemical modifications, enabling the generation of diverse chemical libraries for screening and drug discovery campaigns.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, reactivity, and potential for formulation.
Molecular Structure
The structural representation of 4-amino-N-(4-phenoxyphenyl)benzamide is crucial for understanding its chemical behavior.
Caption: Molecular structure of 4-amino-N-(4-phenoxyphenyl)benzamide.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of 4-amino-N-(4-phenoxyphenyl)benzamide.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₂O₂ | ChemDiv |
| Molecular Weight | 316.35 g/mol | Calculated |
| CAS Number | 148566-69-2 | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| logP (calculated) | 4.61 | ChemDiv[2] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -NH-) | Calculated |
| Hydrogen Bond Acceptors | 3 (from C=O and -O-) | ChemDiv[2] |
| Polar Surface Area | 59.3 Ų | Calculated |
Synthesis and Characterization
The synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and logical synthetic route involves the formation of an amide bond followed by the reduction of a nitro group.
General Synthetic Workflow
The synthesis can be conceptually broken down into three main stages:
-
Activation of the Carboxylic Acid: 4-Nitrobenzoic acid is converted into a more reactive species, typically an acyl chloride.
-
Amide Bond Formation: The activated acyl chloride is reacted with 4-phenoxyaniline to form the core benzamide structure.
-
Nitro Group Reduction: The nitro group is selectively reduced to the primary amine, yielding the final product.
Caption: General synthetic workflow for 4-amino-N-(4-phenoxyphenyl)benzamide.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established chemical principles for similar transformations.[3][4][5]
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (1 eq.).
-
Add a suitable solvent such as toluene or dichloromethane.
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]
-
Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-nitrobenzoyl chloride, which is often used in the next step without further purification.
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.
Step 2: Synthesis of 4-Nitro-N-(4-phenoxyphenyl)benzamide
-
Dissolve 4-phenoxyaniline (1 eq.) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq.), in an anhydrous solvent like toluene or DCM in a separate flask.[4]
-
Cool the amine solution in an ice bath.
-
Add a solution of the crude 4-nitrobenzoyl chloride (1.1 eq.) in the same solvent dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality: The base is crucial to neutralize the HCl generated during the amide bond formation, preventing the protonation of the starting amine which would render it non-nucleophilic. The dropwise addition at low temperature helps to control the exothermicity of the reaction.
Step 3: Synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide
-
Dissolve the purified 4-nitro-N-(4-phenoxyphenyl)benzamide (1 eq.) in a solvent such as ethanol or ethyl acetate.[3][4]
-
Add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.) with heating (e.g., 70°C) or catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere at room temperature.[3][4][5]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
For the SnCl₂ method, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic. Extract the product with ethyl acetate.
-
For the catalytic hydrogenation method, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality: Both SnCl₂ and catalytic hydrogenation are effective methods for the reduction of aromatic nitro groups to amines. The choice of method may depend on the presence of other functional groups in the molecule and available laboratory equipment. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup.
Characterization
The identity and purity of the synthesized 4-amino-N-(4-phenoxyphenyl)benzamide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The appearance of signals corresponding to the amino group (-NH₂) and the disappearance of signals from the nitro-substituted ring are key indicators of a successful reduction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine and the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1630-1680 cm⁻¹), and C-O-C stretching for the ether linkage.[6]
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
Applications in Research and Drug Development
While 4-amino-N-(4-phenoxyphenyl)benzamide is primarily a synthetic intermediate, its core structure is highly relevant to drug discovery.
Scaffold for Kinase Inhibitors
The N-phenylbenzamide scaffold is a common feature in many kinase inhibitors. The primary amino group on the 4-amino-N-(4-phenoxyphenyl)benzamide molecule provides a convenient point for chemical elaboration to build libraries of compounds for screening against various kinase targets. For example, derivatives have been synthesized and tested as inhibitors of the WNK-SPAK signaling pathway, which is implicated in hypertension.[1] Other research has explored derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7]
Intermediate for DNA Methyltransferase (DNMT) Inhibitors
The structural analogue, 4-amino-N-(4-aminophenyl)benzamide, is a core component of SGI-1027, a known inhibitor of DNA methyltransferases (DNMTs).[8] This suggests that 4-amino-N-(4-phenoxyphenyl)benzamide could serve as a valuable starting material for the synthesis of novel DNMT inhibitors with potentially different pharmacokinetic or pharmacodynamic profiles due to the ether linkage.
Precursor for Bioactive Molecules
The molecule can be used to synthesize antagonists for nuclear receptors, such as the progesterone receptor, which are targets for various diseases.[9] Its structure also lends itself to the development of agents targeting parasitic diseases like trypanosomiasis.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 4-amino-N-(4-phenoxyphenyl)benzamide and its precursors.
-
Hazard Identification: While specific toxicity data for this compound is limited, related benzamides and anilines can be harmful if swallowed or inhaled and may cause skin and eye irritation.[10][11][12] It is prudent to treat this compound as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[14]
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
PubChem. (2024). 4-Amino-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
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- Tokyo Chemical Industry. (2024). Safety Data Sheet.
- Uchida, S., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. doi:10.1016/j.bmcl.2020.127408
- Chemical Substance Information. (n.d.). 4-AMINO-N-(4-HYDROXY-PHENYL)-BENZAMIDE.
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PubChem. (2025). 4-amino-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
- Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(9), 1104. doi:10.3390/molecules21091104
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ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]
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MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]
- Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 130-143. doi:10.1016/j.bioorg.2017.09.009
- Kagechika, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. doi:10.1021/acsmedchemlett.6b00184
- BenchChem. (n.d.). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
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Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Supporting Information.
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R Discovery. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]
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